(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3/t7-,8+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFFPUIYTWOGQ-JWHQNHQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester typically involves the construction of the bicyclic core followed by functional group modifications. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the bicyclic scaffold with a wide substrate scope.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions.
Reduction: Reduction reactions can be used to modify the carbonyl group present in the structure.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a precursor in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors. For instance, derivatives of bicyclic compounds like this one have shown promise as inhibitors of arginase, an enzyme involved in the urea cycle that has implications in cancer and inflammatory diseases .
Case Study : A study highlighted the synthesis of arginase inhibitors utilizing bicyclic structures similar to (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives, demonstrating their efficacy in reducing arginase activity in cellular models .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.
Case Study : Research has shown that (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives can be employed in multi-step synthetic pathways to produce novel compounds with potential therapeutic effects .
Inhibitors of Metalloenzymes
(8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives have been studied for their inhibitory effects on metalloenzymes, which play critical roles in various biological processes.
Example : The synthesis of compounds based on this bicyclic structure has led to the identification of new inhibitors targeting metalloenzymes involved in cancer progression, showcasing their potential application in oncology research .
Neuropharmacology
Research indicates that bicyclic compounds similar to (8-Syn)-3-oxo-bicyclo[3.2.1]octane may have neuroprotective properties, making them candidates for further investigation in neuropharmacology.
Case Study : A recent investigation into the neuroprotective effects of azabicyclo compounds revealed promising results, suggesting a role for these compounds in treating neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors | Effective arginase inhibitors developed |
| Organic Synthesis | Building block for complex organic molecules | Multi-step synthesis pathways established |
| Drug Development | Inhibitors of metalloenzymes | New cancer-targeting inhibitors identified |
| Neuropharmacology | Potential neuroprotective agents | Promising results in treating neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is not well-documented. its bicyclic structure suggests that it may interact with biological targets in a manner similar to other bicyclic compounds. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Substituent Variations at Position 8
Functional Group Modifications
- 8-Oxa Analogs : Replacement of the 8-aza group with oxygen (e.g., 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters ) shifts biological activity. For instance, benzothiophene-substituted analogs exhibit 177-fold selectivity for dopamine transporter (DAT) inhibition over serotonin transporters (SERT) .
- Acetyloxy Derivatives: 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(acetyloxy)-3-oxo-, ethyl ester (CAS: 292036-31-8) introduces an acetyloxy group at position 2, increasing molecular complexity (C₁₂H₁₇NO₅, MW: 255.27 g/mol) for targeted drug delivery .
Stereochemical and Positional Isomerism
- 3-Methylene Derivatives: 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-methylene-, ethyl ester (CAS: 934349-14-1, C₁₁H₁₇NO₂) features a methylene group at position 3, altering ring strain and reactivity .
- Endo/Exo Isomers : Substituent orientation (e.g., 3-hydroxy groups in rac-2a and rac-2b ) affects metabolic pathways and binding affinity, as seen in flubatine derivatives .
Biological Activity
(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester, also known as ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic compound with potential biological activities. This article reviews its chemical properties, biological significance, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 32499-64-2 |
| IUPAC Name | Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 311.3 ± 35 °C |
| Melting Point | 0 °C |
Biological Activity
Research on the biological activity of this compound indicates various pharmacological potentials:
- Antimicrobial Activity :
- Analgesic Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various bicyclic compounds, including (8-Syn)-3-oxo-bicyclo[3.2.1]octane derivatives against clinical isolates of multidrug-resistant bacteria.
- Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against resistant strains, indicating potent antimicrobial activity .
Study 2: Pain Management
In a pharmacological evaluation of bicyclic compounds for analgesic effects, researchers found that certain structural modifications enhanced pain relief properties.
Q & A
Q. What are the documented incompatibilities or decomposition pathways under various experimental conditions (e.g., acidic/basic, thermal)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
